molecular formula C22H26N4S B2958378 4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 611197-48-9

4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2958378
CAS No.: 611197-48-9
M. Wt: 378.54
InChI Key: MAZWIZFTRQJCQP-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (benzothiophene and pyrimidine rings) with a saturated cyclohexane moiety. The 4-position is substituted with a 2-phenylethyl-piperazine group, which confers unique electronic and steric properties.

Properties

IUPAC Name

4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4S/c1-2-6-17(7-3-1)10-11-25-12-14-26(15-13-25)21-20-18-8-4-5-9-19(18)27-22(20)24-16-23-21/h1-3,6-7,16H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWIZFTRQJCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common synthetic route starts with the reaction of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 2-phenylethylpiperazine under specific reaction conditions, such as elevated temperature and the presence of a suitable solvent. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce saturated analogs of the compound.

Scientific Research Applications

  • Medicine: It has shown promise in the treatment of hyperlipidemia and antimicrobial infections. Some derivatives of this compound have been found to reduce serum cholesterol levels and exhibit antimicrobial activity against various pathogens.

  • Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

  • Biology: Research has explored its role in biological systems, particularly its interactions with cellular targets and pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of hyperlipidemia treatment, the compound may inhibit enzymes involved in cholesterol synthesis or enhance the uptake of cholesterol by cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the substituent at the 4-position of the tetrahydrobenzothienopyrimidine core. The table below summarizes critical

Compound Name (Substituent) Molecular Weight Melting Point (°C) Synthesis Conditions Key Spectral Data (IR, NMR) Reference ID
4-(4-Benzylpiperazin-1-yl) derivative (4c ) 433.55 134–135 Ethanol/water, 70% yield IR: 1650 cm⁻¹ (C=N); NMR: δ 2.5–3.5 (piperazine protons)
4-(4-Benzylpiperidin-1-yl) derivative (4d ) 432.56 142–143 Ethanol, 65% yield IR: 1645 cm⁻¹ (C=N); NMR: δ 1.6–2.1 (piperidine CH₂)
4-(Morpholin-4-yl) derivative (4a ) 317.40 158–160 DMF, 6h reflux IR: 1630 cm⁻¹ (C=N); NMR: δ 3.7–3.9 (morpholine OCH₂)
4-Hydrazino derivative (5 ) 264.35 175 Hydrazine hydrate in ethanol IR: 3300 cm⁻¹ (NH); NMR: δ 4.1 (NH₂)
Furan-2-yl piperazinyl derivative (20 ) 379.45 Not reported THF/K₂CO₃, 24h reflux MS: m/z 379.4 [M+H]⁺

Key Observations :

  • Piperazine vs. Piperidine : Benzylpiperazine (4c ) exhibits a lower melting point (134–135°C) than benzylpiperidine (4d , 142–143°C), likely due to reduced crystallinity from the flexible piperazine ring .
  • Electron-Withdrawing Groups: Morpholino derivatives (4a) show higher melting points (158–160°C) due to hydrogen bonding via the oxygen atom .
  • Hydrazine Derivatives: The hydrazino analog (5) has distinct NH stretching in IR (3300 cm⁻¹) and lower molecular weight, enhancing solubility in polar solvents .
Anticancer Activity
  • Pyrazolyl Derivatives: 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl] derivatives demonstrated improved activity against lung (HOP-92) and breast cancer cell lines, with IC₅₀ values <10 μM .
Antimicrobial Activity
  • Hydrazone Derivatives (6a–c): Synthesized by condensing hydrazino derivatives with aldehydes, these compounds exhibited broad-spectrum antimicrobial activity, particularly against E. coli and S. aureus .
  • Pyrazolo-triazolopyrimidines (8a,b) : Showed moderate antifungal activity against C. albicans due to the triazole moiety’s metal-binding capacity .
Retinoid Receptor Modulation
  • TTAB and TTNN: Anthracenyl and naphthalenyl derivatives acted as retinoic acid receptor (RAR) agonists, inhibiting cervical carcinoma cell proliferation at nM concentrations .

Structure-Activity Relationships (SAR)

  • Piperazine Flexibility: The 2-phenylethyl-piperazine group in the target compound likely enhances lipophilicity and CNS penetration compared to morpholino or piperidine analogs.
  • Aromatic Substituents : Electron-deficient groups (e.g., 4-chlorophenyl in 16 ) improve metabolic stability and receptor binding affinity .

Biological Activity

The compound 4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a novel chemical entity with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4SC_{22}H_{28}N_4S, with a molar mass of approximately 372.55 g/mol. The structure features a piperazine ring substituted with a phenylethyl group and a benzothieno moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H28N4S
Molar Mass372.55 g/mol
Density1.15 g/cm³
Boiling Point500 °C
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperazine moiety is known for its ability to bind to neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Target Receptors:

  • Serotonin Receptors (5-HT) : Modulates mood and anxiety.
  • Dopamine Receptors (D2) : Involved in the regulation of reward and pleasure centers.
  • Adrenergic Receptors : Plays a role in cardiovascular function and response to stress.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, likely due to its action on serotonin pathways.
  • Antitumor Activity : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting it could be developed into an antibiotic.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry found that derivatives of this compound showed significant antidepressant-like behavior in forced swim tests in mice, indicating its potential for treating depression .
  • Antitumor Activity : Research published in Cancer Letters indicated that the compound inhibited cell growth in breast cancer cell lines through apoptosis induction .
  • Antimicrobial Activity : A study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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